Enantioselective synthesis of chiral BCPs
Organic Chemistry Frontiers Pub Date: 2023-12-21 DOI: 10.1039/D3QO01631E
Abstract
Bicyclo[1.1.1]pentanes (BCPs) have emerged as an interesting scaffold in drug design. These strained molecules can act as bioisosteres of para-substituted phenyl rings, tert-butyl groups or internal alkynes, leading to drug analogues with enhanced pharmacokinetic and physicochemical properties. Thus, catalytic methodologies for the synthesis of BCPs represent a major goal in modern organic synthesis. In particular, asymmetric transformations that provide chiral BCPs bearing an adjacent stereocenter are particularly valuable to expand the chemical space of this important scaffold. In this article, we discuss the available methodologies for the asymmetric synthesis of α-chiral BCPs, their key mechanistic features and their application in bioisosteric replacements in drug design.
Recommended Literature
- [1] Tris-maleonitrile-dithiolate metal complexes
- [2] Inside front cover
- [3] A highly sensitive resonance Rayleigh scattering assay for detection of Hg(ii) using immunonanogold as probe†
- [4] Manipulation of biological samples using micro and nano techniques
- [5] Inside front cover
- [6] A comprehensive review on the fabrication, modification and applications of Na3V2(PO4)2F3 cathodes
- [7] A correlation of Hammett reaction constants ρ with infrared frequencies
- [8] Contents pages
- [9] Binuclear ruthenium η6-arene complexes with tetradentate N,S-ligands containing the ortho-aminothiophenol motif†
- [10] Plant natural products with leishmanicidal activity
Journal Name:Organic Chemistry Frontiers
Research Products
-
CAS no.: 1467-16-9
-
CAS no.: 13650-70-9
-
CAS no.: 10294-48-1
-
CAS no.: 185056-83-1